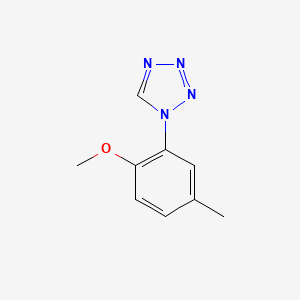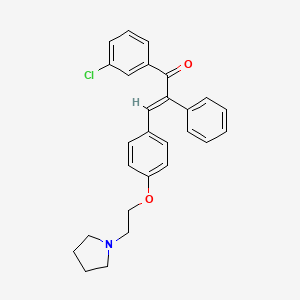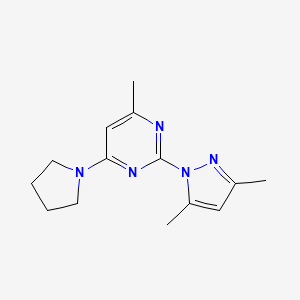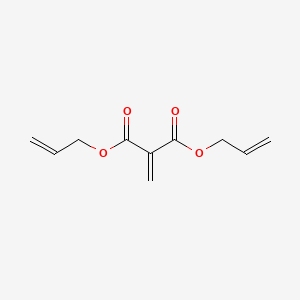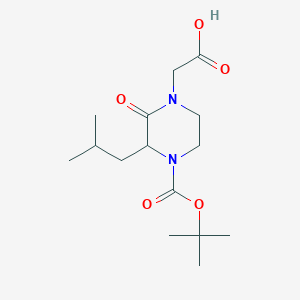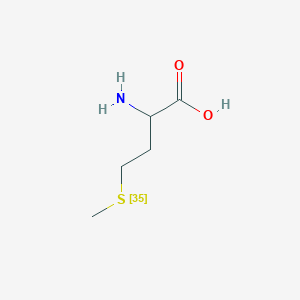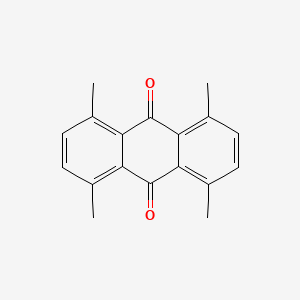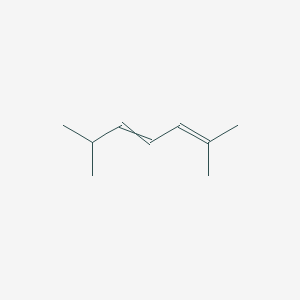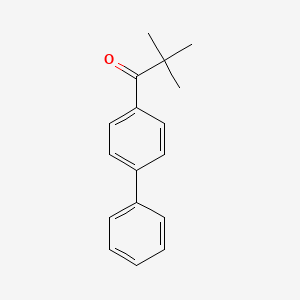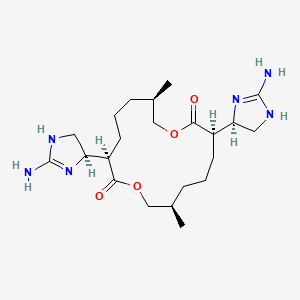
Chaksine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chaksine is an alkaloid compound derived from the seeds of the plant Cassia absus. It was first isolated as a carbonate by Siddiqui and Ahmed and later assigned the empirical formula C22H38N6O4 . This compound is known for its pharmacological properties, including neuromuscular blocking activity and anti-cholinergic action on smooth muscles .
Métodos De Preparación
Chaksine can be prepared through various synthetic routes. One common method involves the preparation of this compound chloride by reacting this compound iodide with a suspension of freshly prepared neutral silver chloride. The resulting this compound chloride is then purified and recrystallized from a mixture of alcohol and acetone . Industrial production methods typically involve the extraction of this compound from the seeds of Cassia absus, followed by purification and crystallization processes .
Análisis De Reacciones Químicas
Chaksine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetylcholine chloride, adrenaline hydrochloride, and hexamethonium bromide . Major products formed from these reactions include various salts of this compound, such as this compound chloride and this compound sulphate .
Aplicaciones Científicas De Investigación
Chaksine has a wide range of scientific research applications. In chemistry, it is used to study neuromuscular blocking activity and anti-cholinergic action on smooth muscles . In biology, this compound is used as an antibacterial agent against Streptococcus hemolyticus and to stimulate the contraction of plain muscles like the uterus, intestine, and bladder . In medicine, this compound has been investigated for its potential use as a local anesthetic and for its hypotensive effects . In industry, this compound is used in the production of various pharmaceutical compounds .
Mecanismo De Acción
Chaksine exerts its effects through several mechanisms. It has marked curare-like activity, which involves blocking neuromuscular transmission by inhibiting the action of acetylcholine at the neuromuscular junction . This compound also has anti-cholinergic action on smooth muscles, which involves blocking the action of acetylcholine on muscarinic receptors . Additionally, this compound stimulates the contraction of plain muscles and depresses the parasympathetic nerve endings of certain organs .
Comparación Con Compuestos Similares
Chaksine is similar to other alkaloid compounds such as iso-chaksine, which is an isomer of this compound . Both this compound and iso-chaksine possess neuromuscular blocking properties and local anesthetic effects . iso-chaksine has been found to have lower toxicity and more potent hypotensive activity compared to this compound . Other similar compounds include saturated and unsaturated fatty acids, chrysophanol, and aloe-emodin, which are also derived from Cassia absus .
Propiedades
Número CAS |
486-53-3 |
|---|---|
Fórmula molecular |
C22H38N6O4 |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
(3R,7R,11R,15R)-3,11-bis[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-7,15-dimethyl-1,9-dioxacyclohexadecane-2,10-dione |
InChI |
InChI=1S/C22H38N6O4/c1-13-5-3-7-15(17-9-25-21(23)27-17)20(30)32-12-14(2)6-4-8-16(19(29)31-11-13)18-10-26-22(24)28-18/h13-18H,3-12H2,1-2H3,(H3,23,25,27)(H3,24,26,28)/t13-,14-,15-,16-,17+,18+/m1/s1 |
Clave InChI |
CGGAHJGHSHWGLE-WJQMWINMSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@@H](C(=O)OC[C@@H](CCC[C@@H](C(=O)OC1)[C@@H]2CNC(=N2)N)C)[C@@H]3CNC(=N3)N |
SMILES canónico |
CC1CCCC(C(=O)OCC(CCCC(C(=O)OC1)C2CNC(=N2)N)C)C3CNC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


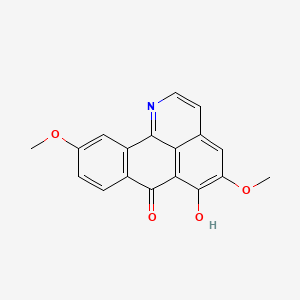
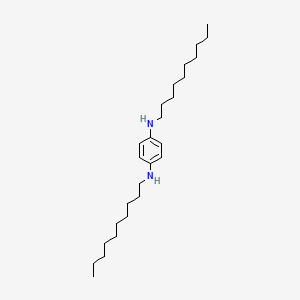
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
